4-Methyl-2-phenylpyrazolidin-3-one
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Overview
Description
4-Methyl-2-phenylpyrazolidin-3-one is a chemical compound belonging to the pyrazolidinone family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyrazolidinone ring with a methyl group at the 4-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 2-phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidinone ring. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, typically under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
4-Methyl-2-phenylpyrazolidin-3-one can be compared with other similar compounds such as:
1-Phenylpyrazolidin-3-one: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Hydroxymethyl-2-phenylpyrazolidin-3-one: Contains a hydroxymethyl group instead of a methyl group, potentially altering its solubility and reactivity.
5-Phenylpyrazolidin-3-one: Substituted at the 5-position rather than the 2-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
14776-41-1 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c1-8-7-11-12(10(8)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI Key |
LBZPFGXJKJZTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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